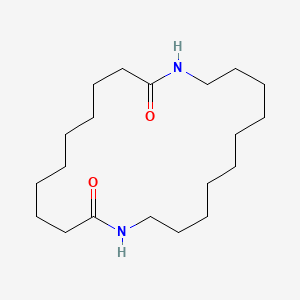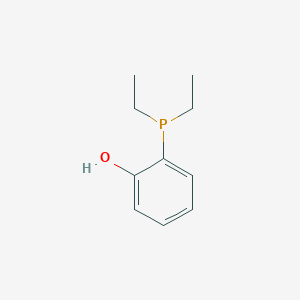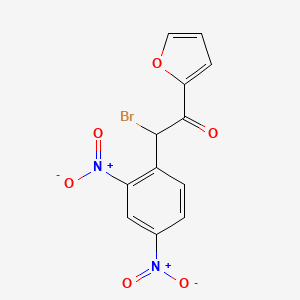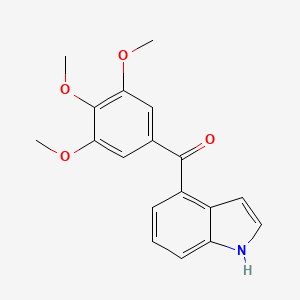
Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzenamine core substituted with butyl, ethyl, nitro, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution reaction, where the benzenamine core undergoes substitution with butyl and ethyl groups, followed by nitration and trifluoromethylation. The reaction conditions often require the use of strong acids, bases, and specific catalysts to facilitate the substitution and addition reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using hydrogenation or metal hydrides to yield amines.
Substitution: The aromatic ring can undergo further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitrobenzenes or nitroso compounds.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated benzenamines.
Applications De Recherche Scientifique
Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and advanced materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Benzenamine, N-butyl-
- Benzenamine, N-ethyl-
- Benzenamine, N,N-dimethyl-4-nitro-
Comparison: Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- is unique due to the presence of both butyl and ethyl groups along with nitro and trifluoromethyl substitutions
Propriétés
Numéro CAS |
821777-11-1 |
|---|---|
Formule moléculaire |
C13H17F3N2O2 |
Poids moléculaire |
290.28 g/mol |
Nom IUPAC |
N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H17F3N2O2/c1-3-5-8-17(4-2)10-6-7-12(18(19)20)11(9-10)13(14,15)16/h6-7,9H,3-5,8H2,1-2H3 |
Clé InChI |
ZHBQTIUZZKRUAV-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate](/img/structure/B12544264.png)
![2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline](/img/structure/B12544271.png)
![1h-Imidazo[4,5-b]thieno[2,3-e]pyridine](/img/structure/B12544278.png)

![2-[2-(Thiophen-2-yl)ethenyl]pyrazine](/img/structure/B12544286.png)

![Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-](/img/structure/B12544290.png)




![Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-](/img/structure/B12544329.png)
![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)
